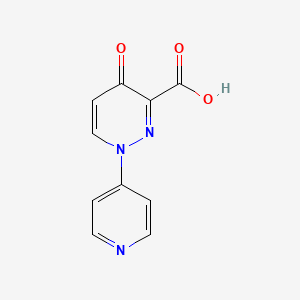
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the use of isoxazole intermediates. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can undergo Mo(CO)6-mediated ring expansion to form the desired pyridazine derivative . This method is advantageous due to its high reactivity and the ability to produce various substituted derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific solvents, such as xylene, can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
科学的研究の応用
4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .
類似化合物との比較
Pyridazine: A closely related compound with similar structural features but different functional groups.
Pyridazinone: Another derivative with a similar core structure but distinct chemical properties.
Pyrazine: A related heterocyclic compound with nitrogen atoms at different positions.
Uniqueness: 4-Oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H7N3O3 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
4-oxo-1-pyridin-4-ylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-3-6-13(12-9(8)10(15)16)7-1-4-11-5-2-7/h1-6H,(H,15,16) |
InChIキー |
YEEBHMHOVXRMMN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1N2C=CC(=O)C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


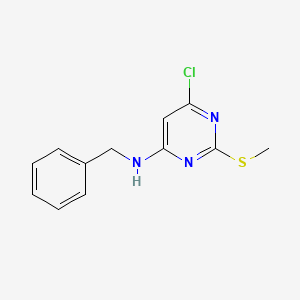
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
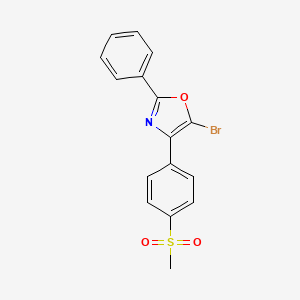
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
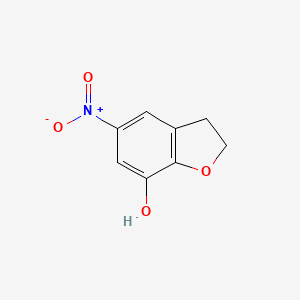
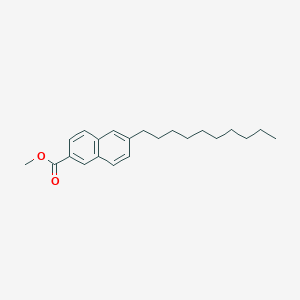
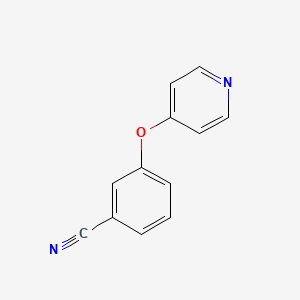
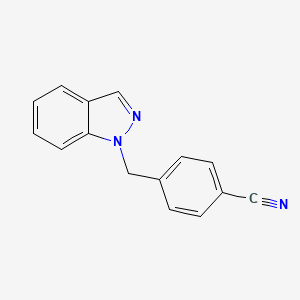

![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
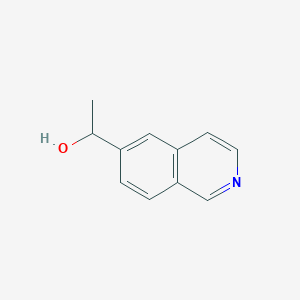
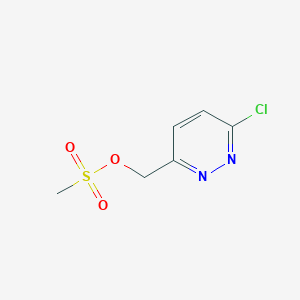
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)

